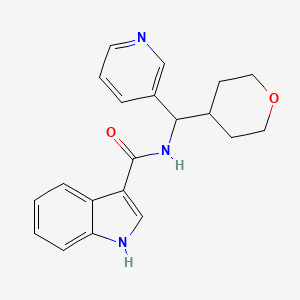

N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-1H-indole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-1H-indole-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. TAK-659 belongs to the class of Bruton's tyrosine kinase (BTK) inhibitors, which have shown promising results in the treatment of various types of cancers.

Applications De Recherche Scientifique

Nitrogen-Containing Compounds

Nitrogen-containing heterocyclic compounds, such as pyridines, pyrazines, piperidines, pyrrolidines, and indoles, play a crucial role in various scientific applications. These compounds are integral to the structural framework of pharmaceuticals and agrochemicals due to their significant biological activities. Pyridine bases, for instance, are produced in large quantities and are utilized in diverse fields including herbicides, insecticides, pharmaceuticals, and adhesives. Pyrazines find applications in flavors, fragrances, and as pharmaceutical intermediates, with 2-methylpyrazine being a key raw material for anti-tuberculosis drugs like pyrazinamide. Although pyrrole is primarily used in the production of polypyrrole, an electroconductive polymer, its potential in pharmaceutical applications is also notable (Higasio & Shoji, 2001).

Luminescence and Binding Characteristics

A novel polyamino polycarboxylic pyridine derivative ligand, designed to sensitize the emission of lanthanides, demonstrates significant luminescence properties when complexed with Eu(III) and Tb(III). These complexes exhibit strong luminescence intensity, highlighting their potential in developing new materials with efficient antenna effects. The interaction of the ligand with bovine serum albumin (BSA) suggests potential medicinal applications due to the static quenching mechanism involved in the binding process (R. Tang et al., 2011).

Knoevenagel Reactions and Synthesis of Indole Derivatives

The Knoevenagel condensation of 1H-indole-3-carbaldehyde with various CH acids has been utilized to synthesize a range of substituted 3-(1H-indol-3-yl)acrylonitriles and acrylamides. These compounds have further applications in synthesizing derivatives containing indole fragments, which are significant in the field of organic synthesis and pharmaceutical research (Dyachenko et al., 2018).

Propriétés

IUPAC Name |

N-[oxan-4-yl(pyridin-3-yl)methyl]-1H-indole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2/c24-20(17-13-22-18-6-2-1-5-16(17)18)23-19(14-7-10-25-11-8-14)15-4-3-9-21-12-15/h1-6,9,12-14,19,22H,7-8,10-11H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFPDROGVMRIRLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(C2=CN=CC=C2)NC(=O)C3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(3-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2846722.png)

![3-(3,4-Dimethoxyphenyl)-5-[1-(3-phenylpropanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2846736.png)

![3'-Phenyl-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2846739.png)

![Methyl 5-(aminocarbonyl)-2-[(chloroacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B2846740.png)